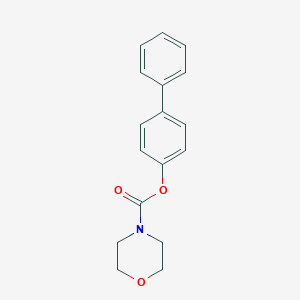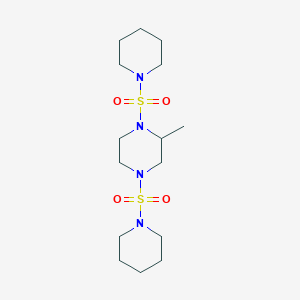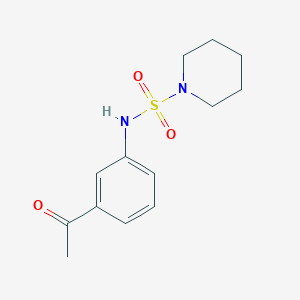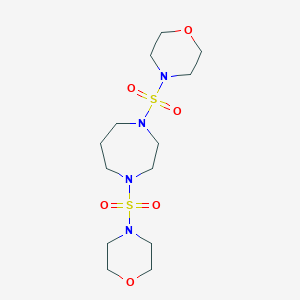
7-Chloro-4-quinolinyl 4-morpholinesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-4-quinolinyl 4-morpholinesulfonate, also known as CQMS, is a chemical compound that has been widely used in scientific research. It is a derivative of quinine, a natural alkaloid found in the bark of the cinchona tree, which has been used for centuries as an antimalarial drug. CQMS has been found to have a wide range of applications in various fields of research, including biochemistry, pharmacology, and neuroscience.
作用機序
The mechanism of action of 7-Chloro-4-quinolinyl 4-morpholinesulfonate is not fully understood, but it is believed to act by interfering with the function of ion channels, particularly those involved in the transport of calcium ions. This disruption of ion channel function can lead to changes in cellular signaling and metabolism, which can have a range of downstream effects on cellular processes.
Biochemical and Physiological Effects:
7-Chloro-4-quinolinyl 4-morpholinesulfonate has been found to have a range of biochemical and physiological effects, including the inhibition of calcium-dependent processes such as muscle contraction and neurotransmitter release. It has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases.
実験室実験の利点と制限
One advantage of using 7-Chloro-4-quinolinyl 4-morpholinesulfonate in laboratory experiments is that it is a relatively stable and easy-to-handle compound that can be synthesized in large quantities. Additionally, its fluorescent properties make it useful as a probe for detecting biomolecules in cells and tissues. However, one limitation of using 7-Chloro-4-quinolinyl 4-morpholinesulfonate is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research involving 7-Chloro-4-quinolinyl 4-morpholinesulfonate, including the development of new fluorescent probes based on its structure, the investigation of its effects on other ion channels and cellular processes, and the exploration of its potential therapeutic applications in various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 7-Chloro-4-quinolinyl 4-morpholinesulfonate and its interactions with other molecules in biological systems.
合成法
7-Chloro-4-quinolinyl 4-morpholinesulfonate can be synthesized by reacting 7-chloroquinoline with morpholine and then sulfonating the resulting compound with sulfuric acid. The synthesis of 7-Chloro-4-quinolinyl 4-morpholinesulfonate is a relatively simple process that can be carried out in a laboratory setting using standard chemical techniques.
科学的研究の応用
7-Chloro-4-quinolinyl 4-morpholinesulfonate has been used in various scientific research applications, including as a fluorescent probe for the detection of DNA, RNA, and proteins. It has also been used as a tool for studying the structure and function of ion channels, which are important targets for drug development. Additionally, 7-Chloro-4-quinolinyl 4-morpholinesulfonate has been used as a model compound for studying the effects of quinoline derivatives on biological systems, including their antimalarial activity.
特性
分子式 |
C13H13ClN2O4S |
|---|---|
分子量 |
328.77 g/mol |
IUPAC名 |
(7-chloroquinolin-4-yl) morpholine-4-sulfonate |
InChI |
InChI=1S/C13H13ClN2O4S/c14-10-1-2-11-12(9-10)15-4-3-13(11)20-21(17,18)16-5-7-19-8-6-16/h1-4,9H,5-8H2 |
InChIキー |
QGKQNVASBKFZCF-UHFFFAOYSA-N |
SMILES |
C1COCCN1S(=O)(=O)OC2=C3C=CC(=CC3=NC=C2)Cl |
正規SMILES |
C1COCCN1S(=O)(=O)OC2=C3C=CC(=CC3=NC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-{[4-(2,3-Dichlorophenyl)-1-piperazinyl]sulfonyl}azepane](/img/structure/B288976.png)




![1-[4-(4-Chlorophenyl)piperazine-1-carbonyl]azepane](/img/structure/B289047.png)
![1-{1-[(2,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B289064.png)
![1-{3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-4-yl}ethanone](/img/structure/B289066.png)

![4-chloro-1-[(3,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B289071.png)
![4-chloro-3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B289072.png)
